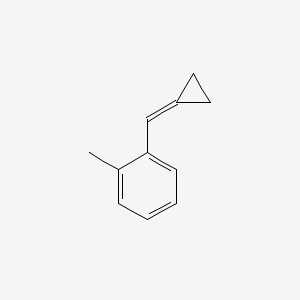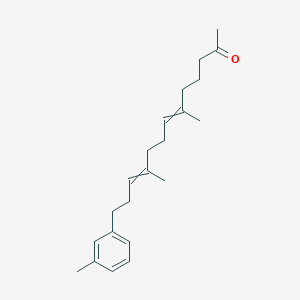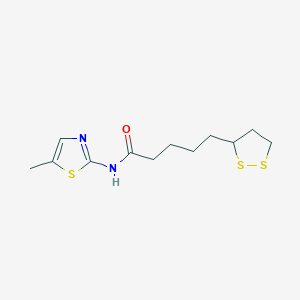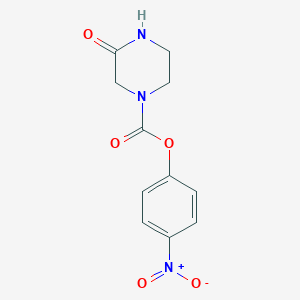
1-Heptyl-2-hexyl-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-2-hexyl-4-methylbenzene is an organic compound with the molecular formula C20H34 It is a derivative of benzene, characterized by the presence of heptyl, hexyl, and methyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-heptyl-2-hexyl-4-methylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired substitution on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptyl-2-hexyl-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to yield alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd/C catalyst, elevated temperatures.
Substitution: AlCl3, FeCl3, anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Heptyl-2-hexyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of alkyl substitution on benzene ring reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes and proteins due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its lipophilic properties to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals, lubricants, and surfactants .
Mecanismo De Acción
The mechanism of action of 1-heptyl-2-hexyl-4-methylbenzene in chemical reactions involves the interaction of its alkyl groups with electrophiles or nucleophiles. The presence of electron-donating alkyl groups on the benzene ring increases its reactivity towards electrophilic aromatic substitution. The molecular targets and pathways involved include the formation of carbocation intermediates and subsequent stabilization through resonance effects .
Comparación Con Compuestos Similares
- 1-Heptyl-4-methylbenzene
- 1-Hexyl-2-methylbenzene
- 1-Octyl-3-methylbenzene
Comparison: 1-Heptyl-2-hexyl-4-methylbenzene is unique due to the presence of both heptyl and hexyl groups, which provide a distinct steric and electronic environment compared to other similar compounds.
Propiedades
Número CAS |
917774-37-9 |
|---|---|
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-heptyl-2-hexyl-4-methylbenzene |
InChI |
InChI=1S/C20H34/c1-4-6-8-10-12-13-19-16-15-18(3)17-20(19)14-11-9-7-5-2/h15-17H,4-14H2,1-3H3 |
Clave InChI |
QAXFHQDJDPKPOF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=C(C=C(C=C1)C)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B12616903.png)
![(4-Phenoxyphenyl){3-[(1-phenylethyl)amino]azetidin-1-yl}methanone](/img/structure/B12616907.png)
![4-[4-(3-Chlorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616909.png)
![4-[(E)-{4-[4-(4-Aminophenoxy)butoxy]phenyl}diazenyl]benzonitrile](/img/structure/B12616915.png)


![1-[2-(Benzenesulfinyl)ethenyl]naphthalene](/img/structure/B12616954.png)



![3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)butan-1-one](/img/structure/B12616968.png)
